Cas no 58011-68-0 (Pyrazolate)

Pyrazolate 化学的及び物理的性質
名前と識別子
-
- PYRAZOLATE
- (2,4-dichlorophenyl)(1,3-dimethyl-5-(((4-methylphenyl)sulfonyl)oxy)-1h-pyrazol-4-yl)-methanon
- (2,4-dichlorophenyl)(1,3-dimethyl-5-(((4-methylphenyl)sulfonyl)oxy)-methanon
- 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1h-pyrazol-4-op-toluenesulfonate
- 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-pyrazolylp-toluenesulfonate
- sw-751
- SANBIRD
- PYRAZOLYNATE
- [4-(2,4-dichlorobenzoyl)-2,5-dimethylpyrazol-3-yl] 4-methylbenzenesulfonate
- Methanone,(2,4-dichlorophenyl)[1,3-dimethyl-5-[[(4-methylphenyl)sulfonyl]oxy]-1H-pyrazol-4-yl]-
- Pyrazolynate Solution
- (2,4-dichlorophenyl)[1,3-dimethyl-5-[[(4-methylphenyl)sulfonyl]oxy]-1H-pyrazol-4-yl]methanone
- 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl 4-methylbenzene-1-sulfonate
- 4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yl toluene-4-sulfonate
- [4-(2,4-dichlorobenzoyl)-2,5-dimethyl-pyrazol-3-yl] 4-methylbenzenesulfonate
- Methanone, (2,4-dichlorophenyl)[1,3-dimethyl-5-[[(4-methylphenyl)sulfonyl]oxy]-1H-pyrazol-4-yl]-
- 5-25-02-00093 (Beilstein Handbook Reference)
- CHEBI:8657
- 1H-Pyrazol-4-ol, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-, p-toluenesulfonate
- DTXSID1058133
- ASRAWSBMDXVNLX-UHFFFAOYSA-N
- DTXCID7031901
- 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl 4-methylbenzenesulfonate
- 58011-68-0
- BRN 0860937
- UNII-W6095Q94N6
- NS00015458
- (4-(2,4-dichlorobenzoyl)-2,5-dimethyl-pyrazol-3-yl) 4-methylbenzenesulfonate
- Methanone, (2,4-dichlorophenyl)(1,3-dimethyl-5-(((4-methylphenyl)sulfonyl)oxy)-1H-pyrazol-4-yl)-
- Pyrazolynate, PESTANAL(R), analytical standard
- AKOS040744404
- Pyrazolynate [ISO]
- F81207
- H-468T
- Q27108131
- W6095Q94N6
- A-544
- SCHEMBL54517
- 4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-pyrazolyl p-toluenesulfonate
- (2,4-DICHLOROPHENYL)(1,3-DIMETHYL-5-(((4-METHYLPHENYL)SULFONYL)OXY)-1H-PYRAZOL-4-YL)METHANONE
- Pyrazolate
-
- MDL: MFCD00274603
- インチ: InChI=1S/C19H16Cl2N2O4S/c1-11-4-7-14(8-5-11)28(25,26)27-19-17(12(2)22-23(19)3)18(24)15-9-6-13(20)10-16(15)21/h4-10H,1-3H3
- InChIKey: ASRAWSBMDXVNLX-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=NN2C)C)C(=O)C3=C(C=C(C=C3)Cl)Cl
計算された属性
- せいみつぶんしりょう: 438.02100
- どういたいしつりょう: 438.0207836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 663
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 86.6Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.2815 (rough estimate)
- 屈折率: 1.6000 (estimate)
- PSA: 86.64000
- LogP: 5.42320
- ようかいせい: 水(㎎ /ml)
Pyrazolate セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: 20
- セキュリティの説明: S26; S36/37/39; S45
- RTECS番号:TA1841000
-
危険物標識:
- リスク用語:R36/37/38
Pyrazolate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P435270-500mg |
Pyrazolate |
58011-68-0 | 500mg |
$2296.00 | 2023-05-17 | ||
TRC | P435270-750mg |
Pyrazolate |
58011-68-0 | 750mg |
$ 3000.00 | 2023-09-06 |
Pyrazolate 関連文献
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Brian J. Cook,Chun-Hsing Chen,Maren Pink,Kenneth G. Caulton Dalton Trans. 2018 47 2052
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2. Engineering of thiocyanate-free Ru(ii) sensitizers for high efficiency dye-sensitized solar cellsSheng-Wei Wang,Kuan-Lin Wu,Elham Ghadiri,Maria Grazia Lobello,Shu-Te Ho,Yun Chi,Jacques-E. Moser,Filippo De Angelis,Michael Gr?tzel,Mohammad K. Nazeeruddin Chem. Sci. 2013 4 2423
-
Joseph H. Rivers,Lauren J. DePue Anderson,Cotton M. N. Starr,Richard A. Jones Dalton Trans. 2012 41 5401
-
Wdeson P. Barros,M. Luisa Calatayud,Francesc Lloret,Miguel Julve,Nadia Marino,Giovanni De Munno,Humberto O. Stumpf,Rafael Ruiz-García,Isabel Castro CrystEngComm 2016 18 437
-
Glen B. Deacon,Peter C. Junk,Aron Urbatsch Dalton Trans. 2011 40 1601
-
Zi-Han Li,Yuan-Qi Zhai,Wei-Peng Chen,Qian-Cheng Luo,Tian Han,Yan-Zhen Zheng Inorg. Chem. Front. 2020 7 4367
-
Christian Heering,Ishtvan Boldog,Vera Vasylyeva,Joaquín Sanchiz,Christoph Janiak CrystEngComm 2013 15 9757
-
Brian J. Cook,Chun-Hsing Chen,Maren Pink,Kenneth G. Caulton Dalton Trans. 2018 47 2052
-
W. Jeffrey McCarty,Xiaoping Yang,Lauren J. DePue Anderson,Richard A. Jones Dalton Trans. 2012 41 173
-
Jun Yoshida,Shohei Kondo,Hidetaka Yuge Dalton Trans. 2013 42 2406
Pyrazolateに関する追加情報
Introduction to Pyrazolate (CAS No. 58011-68-0)
Pyrazolate (CAS No. 58011-68-0) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry, materials science, and catalysis. This compound, characterized by its unique pyrazole-based structure, offers a wide range of applications due to its chemical properties and reactivity. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and the latest research findings related to Pyrazolate.
The chemical structure of Pyrazolate is defined by its pyrazole ring, which consists of two nitrogen atoms and three carbon atoms. This aromatic heterocycle is known for its stability and reactivity, making it a valuable building block in organic synthesis. The presence of the pyrazole ring imparts unique electronic and steric properties to the molecule, which can be exploited in various chemical reactions and applications.
The synthesis of Pyrazolate can be achieved through several methods, including the reaction of hydrazine with α-haloketones or α-halocarboxylic acids. One common approach involves the condensation of hydrazine with an appropriate ketone or aldehyde, followed by cyclization to form the pyrazole ring. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as microwave-assisted synthesis and solvent-free conditions, which reduce waste and energy consumption.
In terms of physical properties, Pyrazolate is typically a solid at room temperature with a melting point ranging from 120°C to 150°C, depending on the specific substituents attached to the pyrazole ring. It is generally soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). The solubility profile of Pyrazolate can be fine-tuned by modifying the substituents on the pyrazole ring, which is particularly useful in pharmaceutical applications where solubility is a critical parameter.
The chemical reactivity of Pyrazolate is influenced by its electron-withdrawing or electron-donating substituents. For instance, electron-withdrawing groups such as nitro or cyano can enhance the electrophilic character of the pyrazole ring, making it more reactive towards nucleophiles. Conversely, electron-donating groups like methoxy or amino can increase the nucleophilic character of the ring, facilitating reactions with electrophiles. This tunable reactivity makes Pyrazolate an excellent candidate for use in various synthetic transformations.
In medicinal chemistry, Pyrazolate-based compounds have shown promising activity in several therapeutic areas. For example, recent studies have demonstrated that certain derivatives of Pyrazolate exhibit potent anti-inflammatory and analgesic properties. These compounds are being investigated for their potential use in treating chronic pain and inflammatory diseases such as arthritis. Additionally, some Pyrazolate-based molecules have shown antiviral activity against various pathogens, including influenza and herpes viruses.
In materials science, Pyrazolate-containing compounds are used as ligands in coordination chemistry to form metal-organic frameworks (MOFs). These MOFs have applications in gas storage and separation, catalysis, and sensing due to their high surface area and tunable pore size. The ability to tailor the properties of MOFs by modifying the pyrazole ligand has led to significant advancements in this field.
Catalysis is another area where Pyrazolate-based compounds have found extensive use. As ligands for transition metal catalysts, these compounds can improve catalytic efficiency and selectivity in various reactions such as hydrogenation, oxidation, and cross-coupling reactions. Recent research has focused on developing chiral pyrazole ligands for asymmetric catalysis, which is crucial for synthesizing enantiomerically pure pharmaceuticals.
The environmental impact of chemicals is an increasingly important consideration in modern chemistry. Studies on the biodegradability and ecotoxicity of Pyrazolate-based compounds have shown that many derivatives are biodegradable under aerobic conditions and have low toxicity to aquatic organisms. This makes them suitable for use in environmentally conscious applications.
In conclusion, Pyrazolate (CAS No. 58011-68-0) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and catalysis. Its unique chemical structure and tunable properties make it a valuable tool for researchers and chemists working in these fields. Ongoing research continues to uncover new uses and improvements for this versatile compound, ensuring its relevance in future scientific advancements.
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